N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine
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Overview
Description
N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine is a complex organic compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine typically involves the reaction of 7-oxabicyclo[4.1.0]heptan-2-one with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Isophorone epoxide: Similar in structure but lacks the hydroxylamine group.
2,3-Epoxy-3,5,5-trimethylcyclohexanone: Another related compound with a similar bicyclic structure.
Uniqueness
N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine is unique due to its specific combination of a bicyclic structure and a hydroxylamine group, which imparts distinct reactivity and stability compared to its analogs.
Properties
CAS No. |
38756-67-1 |
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Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
N-(4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H15NO2/c1-8(2)4-6(10-11)7-9(3,5-8)12-7/h7,11H,4-5H2,1-3H3 |
InChI Key |
YTLTZTKKVFYGJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NO)C2C(C1)(O2)C)C |
Origin of Product |
United States |
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